molecular formula C8H11N5 B2359049 (E)-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide CAS No. 78972-87-9

(E)-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide

Cat. No.: B2359049
CAS No.: 78972-87-9
M. Wt: 177.211
InChI Key: PVNLEIYBIWHQEQ-UXBLZVDNSA-N
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Description

N’-(4-cyano-2-methylpyrazol-3-yl)-N,N-dimethylmethanimidamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, a methylpyrazole ring, and a dimethylmethanimidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-cyano-2-methylpyrazol-3-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 4-cyano-2-methylpyrazole with N,N-dimethylformamide dimethyl acetal under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-(4-cyano-2-methylpyrazol-3-yl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

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Properties

IUPAC Name

N'-(4-cyano-2-methylpyrazol-3-yl)-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-12(2)6-10-8-7(4-9)5-11-13(8)3/h5-6H,1-3H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNLEIYBIWHQEQ-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#N)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)C#N)/N=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818776
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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